molecular formula C24H23N5O3 B2796970 8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-90-2

8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2796970
CAS RN: 896295-90-2
M. Wt: 429.48
InChI Key: SKGSHIQKJBEVDO-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

  • Anxiolytic and Antidepressant Activity : Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-dione, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, exhibit anxiolytic-like activity and can behave like antidepressants in animal models (Zagórska et al., 2009).

  • Serotonin Receptor Affinity : These compounds are identified as potent ligands for serotonin (5-HT1A/5-HT7) receptors and have been studied for their antidepressant and anxiolytic properties in vivo, demonstrating potential as new psychotropic agents (Zagórska et al., 2016).

Molecular Synthesis and Structure-Activity Relationships

  • Synthesis Techniques : Research has focused on the synthesis of various derivatives of this compound, exploring different alkyl and phenyl substitutions to investigate their biological activities (Simo et al., 1998).

  • Selective Adenosine Receptor Antagonists : Certain derivatives have been identified as potent and selective antagonists of A3 adenosine receptors, with applications in treating disorders related to these receptors (Baraldi et al., 2005).

  • Receptor Affinity and Binding Studies : The structure-activity relationship studies of these compounds have revealed insights into their affinity for serotoninergic and dopaminergic receptors, suggesting potential for psychiatric treatment applications (Zagórska et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 4-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with guanine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "guanine", "sodium hydroxide", "ethanol", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and 1-methyl-3-phenylprop-2-en-1-one (1.1 equiv) in ethanol and add sodium hydroxide (1.2 equiv). Heat the mixture under reflux for 2 hours to form chalcone.", "Step 2: Cool the reaction mixture to room temperature and add guanine (1.1 equiv) in acetic acid. Stir the mixture at room temperature for 24 hours to form the final product.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure compound." ] }

CAS RN

896295-90-2

Product Name

8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C24H23N5O3

Molecular Weight

429.48

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-4-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-8-6-5-7-9-16)29(23)17-10-12-18(32-3)13-11-17/h5-13,15H,4,14H2,1-3H3

InChI Key

SKGSHIQKJBEVDO-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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